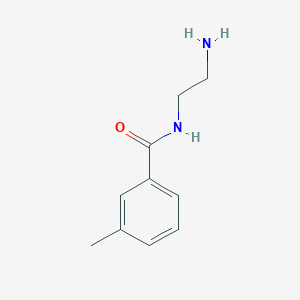

N-(2-氨基乙基)-3-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” is a synthetic nucleic acid mimic where the sugar-phosphate backbone is replaced by a peptide backbone . It hybridizes to complementary DNA and RNA with higher affinity and superior sequence selectivity compared to DNA .

Synthesis Analysis

The synthesis of similar compounds involves the introduction of an azomethine group by the condensation reaction of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane with different compounds containing a carbonyl group .

Molecular Structure Analysis

The molecular weight of “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” is 222.36 g/mol . The InChI key is PHQOGHDTIVQXHL-UHFFFAOYSA-N .

Chemical Reactions Analysis

The adsorption of formaldehyde by the MCC/APMDS (Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane) composite aerogel mainly relied upon the reaction of the protonated –NH3+ group in APMDS with formaldehyde to form a Schiff base .

科学研究应用

- AEAPMDS has been incorporated into cellulose nanocrystal (CNC) aerogels. These aerogels possess a nano-porous network structure with high surface areas (e.g., 262 m²/g for supercritical CO2 drying and 120.4 m²/g for freeze-drying). The amine group introduced via C–O–Si bonds allows these aerogels to potentially capture CO2 through covalent bonding .

- The composite aerogel of microcrystalline cellulose (MCC) and AEAPMDS effectively adsorbs formaldehyde. The protonated –NH3+ group in AEAPMDS reacts with formaldehyde, forming a Schiff base that achieves effective deformaldehyde action .

Aerogels and CO2 Capture

Formaldehyde Adsorption

作用机制

While specific information on “N-(2-aminoethyl)-3-methylbenzamide” was not found, a similar compound, “N-(2-Aminoethyl)-1-aziridineethanamine”, binds to ACE2 which may lead to a conformational change in ACE2, shifting the residues that would bind SARS-CoV S-glycoprotein, preventing viral attachment and entry .

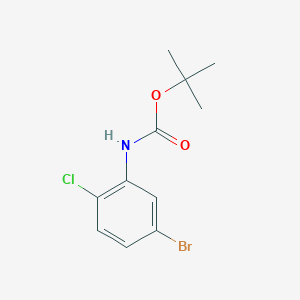

安全和危害

While specific safety data for “N-(2-aminoethyl)-3-methylbenzamide” was not found, similar compounds like “N-(2-Aminoethyl)glycine” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They cause serious eye irritation and require protective equipment/face protection .

属性

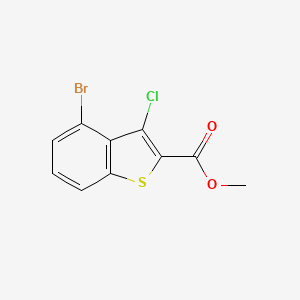

IUPAC Name |

N-(2-aminoethyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-3-2-4-9(7-8)10(13)12-6-5-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZWITBKVUVDLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-3-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B2644602.png)

![N-[(2-chlorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2644605.png)

![4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2644612.png)